P505-15 P505-15 PRT062607 Hcl is a novel, highly selective, and orally bioavailable small molecule SYK inhibitor (IC(50) = 1 nM) with anti-SYK activity that is at least 80-fold greater than its affinity for other kinases.IC50 Value: 1 nM [1]Target: SYKin vitro: P505-15 successfully inhibited SYK-mediated B-cell receptor signaling and decreased cell viability in NHL and CLL [1]. PRT318 and P505-15 effectively antagonize CLL cell survival after BCR triggering and in nurse-like cell-co-cultures. Moreover, they inhibit BCR-dependent secretion of the chemokines CCL3 and CCL4 by CLL cells, and leukemia cell migration toward the tissue homing chemokines CXCL12, CXCL13, and beneath stromal cells [2].in vivo: Oral dosing in mice prevented BCR-mediated splenomegaly and significantly inhibited NHL tumor growth in a xenograft model. In addition, combination treatment of primary CLL cells with P505-15 plus fludarabine produced synergistic enhancement of activity at nanomolar concentrations [1].Clinical trial: N/A
Brand Name: Vulcanchem
CAS No.: 1370261-97-4
VCID: VC0002708
InChI: InChI=1S/C19H23N9O.ClH/c20-15-6-1-2-7-16(15)26-19-22-11-14(17(21)29)18(27-19)25-12-4-3-5-13(10-12)28-23-8-9-24-28;/h3-5,8-11,15-16H,1-2,6-7,20H2,(H2,21,29)(H2,22,25,26,27);1H/t15-,16+;/m0./s1
SMILES: C1CCC(C(C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N.Cl
Molecular Formula: C19H24ClN9O
Molecular Weight: 429.913

P505-15

CAS No.: 1370261-97-4

Inhibitors

VCID: VC0002708

Molecular Formula: C19H24ClN9O

Molecular Weight: 429.913

P505-15 - 1370261-97-4

CAS No. 1370261-97-4
Product Name P505-15
Molecular Formula C19H24ClN9O
Molecular Weight 429.913
IUPAC Name 2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride
Standard InChI InChI=1S/C19H23N9O.ClH/c20-15-6-1-2-7-16(15)26-19-22-11-14(17(21)29)18(27-19)25-12-4-3-5-13(10-12)28-23-8-9-24-28;/h3-5,8-11,15-16H,1-2,6-7,20H2,(H2,21,29)(H2,22,25,26,27);1H/t15-,16+;/m0./s1
Standard InChIKey RMNLLPXCNDZJMJ-IDVLALEDSA-N
SMILES C1CCC(C(C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N.Cl
Description PRT062607 Hcl is a novel, highly selective, and orally bioavailable small molecule SYK inhibitor (IC(50) = 1 nM) with anti-SYK activity that is at least 80-fold greater than its affinity for other kinases.IC50 Value: 1 nM [1]Target: SYKin vitro: P505-15 successfully inhibited SYK-mediated B-cell receptor signaling and decreased cell viability in NHL and CLL [1]. PRT318 and P505-15 effectively antagonize CLL cell survival after BCR triggering and in nurse-like cell-co-cultures. Moreover, they inhibit BCR-dependent secretion of the chemokines CCL3 and CCL4 by CLL cells, and leukemia cell migration toward the tissue homing chemokines CXCL12, CXCL13, and beneath stromal cells [2].in vivo: Oral dosing in mice prevented BCR-mediated splenomegaly and significantly inhibited NHL tumor growth in a xenograft model. In addition, combination treatment of primary CLL cells with P505-15 plus fludarabine produced synergistic enhancement of activity at nanomolar concentrations [1].Clinical trial: N/A
Synonyms 4-((3-(2H-1,2,3-triazol-2-yl)phenyl)amino)-2-(((1R,2R)-2-aminocyclohexyl)amino)pyrimidine-5-carboxamide hydrochloride
Reference [1]. Spurgeon SE, Coffey G, Fletcher LB, The selective SYK inhibitor P505-15 (PRT062607) inhibits B cell signaling and function in vitro and in vivo and augments the activity of fludarabine in chronic lymphocytic leukemia. J Pharmacol Exp Ther. 2013 Feb;344(2):378-87.
[2]. Hoellenriegel J, Coffey GP, Sinha U, Selective, novel spleen tyrosine kinase (Syk) inhibitors suppress chronic lymphocytic leukemia B-cell activation and migration. Leukemia. 2012 Jul;26(7):1576-83.
PubChem Compound 56948527
Last Modified Nov 11 2021
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